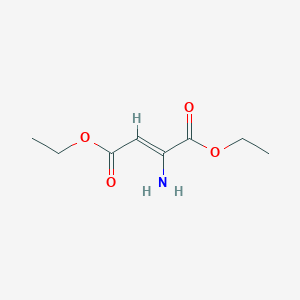

Diethyl 2-aminofumarate

Description

Significance in Contemporary Organic Synthesis

The significance of diethyl 2-aminofumarate in modern organic synthesis lies in its role as a key building block for the construction of complex molecular architectures, particularly heterocyclic compounds. nih.gov Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these ring systems. bldpharm.comrsc.org Diethyl 2-aminofumarate's utility stems from its enamine-like reactivity, which allows it to participate in a variety of reactions. googleapis.com

One of the prominent applications of diethyl 2-aminofumarate is in multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. This approach is prized for its atom economy and ability to rapidly generate molecular diversity. Research has demonstrated the use of diethyl 2-aminofumarate in the synthesis of highly substituted pyridine (B92270) derivatives through such one-pot procedures. For example, it can react with anilines and ethyl glyoxalate to yield 1-aryl-6-oxo-1,6-dihydropyridine-2,3,5-tricarboxylic acid triethyl esters.

Furthermore, diethyl 2-aminofumarate is instrumental in the synthesis of fused heterocyclic systems. A notable example is its reaction with 2-aminobenzazoles, which leads to the formation of pyrimido[2,1-b]benzazoles, a class of compounds with potential pharmacological applications. This transformation highlights the compound's ability to act as a precursor to complex, polycyclic structures through controlled cyclization reactions. The reactivity of its enamine moiety makes it a potent nucleophile in Michael additions, a fundamental carbon-carbon bond-forming reaction. This reactivity is crucial for its role in annulation reactions, where it contributes to the formation of new rings. googleapis.com

Historical Context of Aminofumarate Research

The study of aminofumarates is intrinsically linked to the broader history of enamine chemistry. Enamines, the nitrogen analogs of enols, were recognized for their synthetic potential in the mid-20th century. googleapis.com The pioneering work of Gilbert Stork in the 1950s and 1960s on the alkylation and acylation of ketones via their enamine derivatives, now famously known as the Stork enamine alkylation, was a landmark development. This established enamines as practical and versatile nucleophilic intermediates in organic synthesis. Earlier contributions from chemists like Mannich and Robinson also laid the groundwork for understanding the reactivity of compounds with similar functional groups. googleapis.com

Specific research into the reactions of aminofumarate derivatives gained traction in the following decades. A significant publication by J. J. Wade, R. F. Hegel, and C. B. Toso in 1979 detailed the reaction of dimethyl 2-aminofumarate with 2-aminobenzazoles. This work provided a convenient method for synthesizing 4-oxopyrimido[2,1-b]benzazoles and included detailed spectroscopic analysis to elucidate the structures of the resulting heterocyclic compounds. This paper is a key historical reference, demonstrating a clear and early example of the synthetic utility of the aminofumarate scaffold in building complex heterocyclic systems, a research area that continues to be actively explored today. The development of synthetic methods for various aminofumaric acid derivatives and the investigation of their properties has continued to be a subject of academic and industrial research.

Physicochemical Properties of Diethyl 2-Aminofumarate

Below is a table summarizing some of the key physical and chemical properties of Diethyl 2-aminofumarate.

| Property | Value |

| CAS Number | 3527-16-0 |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Boiling Point | 138.5-140 °C at 3 mmHg |

| Appearance | Yellow oil |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of organic compounds. Below are typical nuclear magnetic resonance (NMR) data for Diethyl 2-aminofumarate. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (DMSO-d₆, 400 MHz, TMS):

δ 9.77 (s, 1H, NH)

δ 7.63 (d, J = 8.0 Hz, 1H, Ph-H)

δ 7.28 (t, J = 7.6 Hz, 1H, Ph-H)

δ 7.01 (t, J = 7.6 Hz, 1H, Ph-H)

δ 6.84 (q, J = 7.2 Hz, 1H, Ph-H)

δ 4.30-4.24 (m, 4H, OCH₂)

δ 3.99-3.91 (m, 2H, OCH₂)

δ 1.29-1.24 (m, 6H, CH₃)

δ 0.86 (t, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (DMSO-d₆, 100 MHz):

δ 163.0, 162.2, 160.1, 157.3, 148.3, 147.8, 143.2, 137.1, 135.9, 130.6, 124.8, 124.3, 120.9, 105.1, 62.6, 61.7, 61.0, 14.0, 13.8, 13.0

Structure

3D Structure

Properties

IUPAC Name |

diethyl (Z)-2-aminobut-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZBMYDDXULOPW-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Aminofumarate

Established Laboratory Synthesis Routes

Traditional methods for synthesizing diethyl 2-aminofumarate are well-documented and rely on fundamental organic reactions, primarily condensation and derivatization pathways.

The most common and established method for preparing diethyl 2-aminofumarate involves the condensation of an ammonia (B1221849) source with a β-keto ester, specifically diethyl oxalacetate (B90230). In a typical procedure, sodium diethyl oxaloacetate is dissolved in an alcohol solvent, such as ethanol (B145695). dtic.mil This solution is then treated with an ammonium (B1175870) salt, like ammonium chloride, and heated. dtic.mil The reaction yields a mixture of diethyl 2-aminofumarate and its tautomer, diethyl 2-aminomaleate. dtic.mil The formation of an unstable ammonium salt intermediate has also been noted in these reactions. gla.ac.uk This approach provides a direct route to the target compound through the formation of an enamine from a ketone precursor.

Table 1: Condensation Synthesis of Diethyl 2-Aminofumarate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product(s) |

| Sodium diethyl oxaloacetate | Ammonium chloride | Ethanol | Heated to 70°C | Diethyl 2-aminofumarate and Diethyl 2-aminomaleate mixture |

| Ethyl oxalacetate | Dry ammonia | Ether | 0°C | Unstable ammonium salt intermediate |

Alternative synthetic strategies involve the reduction of a precursor followed by derivatization. While direct reduction pathways to diethyl 2-aminofumarate are less commonly cited, the principle is a cornerstone of organic synthesis. This approach would theoretically involve the reduction of a nitro- or nitroso-substituted precursor. For instance, a hypothetical synthesis could start with diethyl 2-nitrofumarate or a related compound like diethyl 2-nitrosuccinate, which would then be reduced to the corresponding amine. wisconsin.edu This method is analogous to the synthesis of other amino esters, such as diethyl acetamidomalonate, which is prepared by the reduction of diethyl isonitrosomalonate using zinc powder in the presence of acetic acid and acetic anhydride. wikipedia.org Derivatization is also a key strategy where a functional group is modified to yield the final product. For example, various amino acids can be derivatized for analysis using reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline. nih.gov

Emerging and Green Chemistry Approaches

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, new methods for chemical synthesis are continuously being developed. nih.govnih.gov These include performing reactions without catalysts or in the absence of solvents.

Catalyst-free reactions are highly desirable as they simplify purification processes and reduce costs and environmental impact associated with, often toxic, metal catalysts. organic-chemistry.org The established condensation reaction of diethyl oxalacetate with an ammonium salt can be considered a catalyst-free transformation, as the ammonium salt acts as a reagent rather than a catalyst. dtic.milgla.ac.uk Furthermore, diethyl 2-aminofumarate itself is frequently used as a reactant in catalyst-free multicomponent reactions to synthesize complex heterocyclic systems. researchgate.net For example, it is used in the convenient and greener synthesis of benzimidazo[1,2-a]pyrimidinone derivatives in an aqueous medium. researchgate.net

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. nih.govacgpubs.org These reactions are often carried out by directly heating a mixture of the reactants. While a specific solvent-free synthesis for diethyl 2-aminofumarate is not prominently documented, the compound is a known reactant in numerous solvent-free syntheses. For example, it is used in the one-pot, three-component reaction to produce pyrimido[2,1-b]benzothiazole derivatives under solvent-free conditions at 60°C. scirp.orgresearchgate.net The successful use of diethyl 2-aminofumarate in these protocols highlights its stability and reactivity under such conditions, suggesting the potential for developing a solvent-free synthetic route for the compound itself. researchgate.net

Table 2: Use of Diethyl 2-Aminofumarate in Green Chemistry Approaches

| Reaction Type | Role of Diethyl 2-Aminofumarate | Conditions | Reference |

| Catalyst-free tandem Michael addition-cyclization | Reactant | Aqueous media (THF-H₂O) | researchgate.net |

| One-pot three-component reaction | Reactant | Solvent-free, 60°C, catalyst-free | scirp.orgresearchgate.net |

Reactivity and Transformations of Diethyl 2 Aminofumarate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Diethyl 2-aminofumarate can participate in these reactions, acting as a 2π-electron component in the formation of four- and six-membered rings.

[2+2] Cycloadditions

The [2+2] cycloaddition is a reaction that forms a four-membered ring from two components, each contributing two atoms to the ring. A prominent example is the Staudinger synthesis, where a ketene (B1206846) reacts with an imine to form a β-lactam (a four-membered cyclic amide). organic-chemistry.orgwikipedia.org Diethyl 2-aminofumarate, being an enamine, possesses a nucleophilic character at the β-carbon, similar to the nitrogen of an imine. This reactivity allows it to undergo [2+2] cycloaddition with ketenes.

For instance, the reaction of diethyl 2-aminofumarate with a ketene, such as one generated in situ from an acyl chloride and a tertiary amine, is expected to yield a highly substituted β-lactam. organic-chemistry.org The mechanism involves the nucleophilic attack of the enamine's β-carbon onto the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate which then undergoes ring closure to the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the resulting β-lactam is influenced by the substituents on both the enamine and the ketene. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| Diethyl 2-aminofumarate | Ketene | β-Lactam | [2+2] Cycloaddition |

Diels-Alder Type Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.orgchemistrysteps.com The reactivity in a Diels-Alder reaction is typically enhanced when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups. masterorganicchemistry.comlibretexts.org

Diethyl 2-aminofumarate possesses both an electron-donating amino group and two electron-withdrawing carboxylate groups attached to its double bond. This electronic profile makes it a suitable dienophile for reactions with electron-rich dienes. In such reactions, diethyl 2-aminofumarate would react with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, to yield a substituted cyclohexene (B86901) derivative. nih.gov The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. wikipedia.org The stereochemistry of the dienophile is retained in the product, and the reaction often proceeds with high stereoselectivity. ehu.eus For example, the reaction with a cyclic diene like cyclopentadiene would result in the formation of a bicyclic adduct. nih.gov

| Diene | Dienophile | Product Type |

| Cyclopentadiene | Diethyl 2-aminofumarate | Bicyclic cyclohexene derivative |

| 1,3-Butadiene | Diethyl 2-aminofumarate | Substituted cyclohexene |

Nucleophilic Additions

The electron-deficient nature of the carbon-carbon double bond in diethyl 2-aminofumarate, due to the presence of the two ester groups, makes it susceptible to nucleophilic attack. This reactivity is central to a class of reactions known as nucleophilic additions.

Aza-Michael Addition Reactions

The aza-Michael addition is a specific type of conjugate addition where an amine acts as the nucleophile, adding to an electron-poor alkene (a Michael acceptor). beilstein-journals.orgrsc.org Diethyl 2-aminofumarate can serve as a Michael acceptor, reacting with various nitrogen nucleophiles. The reaction is typically catalyzed by either a base, which deprotonates the nucleophile to increase its reactivity, or an acid, which activates the Michael acceptor. nih.gov

In this reaction, a primary or secondary amine would add to the double bond of diethyl 2-aminofumarate, leading to the formation of a substituted aspartic acid derivative after hydrolysis of the ester groups. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final adduct. youtube.com The regioselectivity of the addition is governed by the electronic effects of the substituents on the double bond.

| Michael Acceptor | Michael Donor (Nucleophile) | Product Type |

| Diethyl 2-aminofumarate | Primary/Secondary Amine | Substituted aspartic acid derivative |

| Diethyl 2-aminofumarate | Hydrazoic Acid | β-azido acid derivative |

Reactivity with Amines

Beyond the aza-Michael addition, diethyl 2-aminofumarate can react with amines in other ways. Primary and secondary amines are nucleophiles that can attack the electrophilic carbonyl carbon of the ester groups, leading to amidation. youtube.com This reaction would result in the formation of the corresponding amides or a diamide, depending on the reaction conditions and the stoichiometry of the amine used. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate. openstax.org

Additionally, the inherent amino group of diethyl 2-aminofumarate can potentially react with another molecule of the fumarate (B1241708) or with other electrophiles present in the reaction mixture. However, the primary mode of reaction with external amines is expected to be either conjugate addition to the double bond or nucleophilic attack at the carbonyl centers. pressbooks.pub

Condensation and Heterocyclization Reactions

Diethyl 2-aminofumarate is a valuable precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature, containing both amino and diester functionalities, allows for condensation reactions with binucleophiles to form rings.

A significant application is in the synthesis of nitrogen-containing heterocycles such as pyrazolidinones and pyridazinones. For example, the reaction of diethyl 2-aminofumarate with hydrazine (B178648) hydrate (B1144303) is a key step in the formation of these five- and six-membered rings. researchgate.net

In the reaction with hydrazine, one nitrogen atom can act as a nucleophile, attacking one of the ester carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the other ester group, leading to the formation of a pyridazinedione ring system after elimination of ethanol (B145695). Alternatively, an initial Michael addition of hydrazine to the double bond followed by intramolecular cyclization can lead to the formation of a pyrazolidinone derivative. google.com The specific product formed often depends on the reaction conditions, such as temperature and solvent. ekb.eg

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| Diethyl 2-aminofumarate | Hydrazine Hydrate | Pyrazolidinone derivative |

| Diethyl 2-aminofumarate | Hydrazine Hydrate | Pyridazinedione derivative |

Synthesis of Pyrimido[2,1-b]benzazoles

The reaction between 2-aminobenzazoles and dialkyl 2-aminofumarates provides a direct route to 4-oxopyrimido[2,1-b]benzazoles. While specific studies on diethyl 2-aminofumarate are not extensively detailed, the analogous reaction with dimethyl 2-aminofumarate demonstrates the viability of this synthetic strategy. The reaction involves the condensation of the two reactants, leading to a fused pyrimidine (B1678525) ring system. This transformation highlights the utility of aminofumarates in constructing heterocycles of medicinal and material interest. The general structure of pyrimido[2,1-b]benzothiazole derivatives has been associated with a range of pharmaceutical properties, including activities as central benzodiazepine (B76468) receptor ligands.

The synthesis of these fused heterocyclic systems can be achieved through various methods, often involving the reaction of a 2-aminobenzazole with a suitable three-carbon synthon, such as β-ketoesters, orthoesters, or acetylenic compounds. The use of diethyl 2-aminofumarate fits within this paradigm, acting as a Michael acceptor and subsequent cyclization partner.

Table 1: Synthesis of 4-Oxopyrimido[2,1-b]benzazoles

| 2-Aminobenzazole Reactant | Reagent | Product | Notes |

|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | Diethyl 2-aminofumarate | 4-Oxopyrimido[2,1-b]benzothiazole derivative | General reaction scheme. |

| 2-Aminobenzoxazole | Diethyl 2-aminofumarate | 4-Oxopyrimido[2,1-b]benzoxazole derivative | General reaction scheme. |

Formation of Pyranoquinolines and Benzopyranones

The synthesis of pyranoquinolines and benzopyranones directly from diethyl 2-aminofumarate is not extensively documented in the reviewed scientific literature. These heterocyclic frameworks are typically constructed through other established synthetic routes. For instance, quinoline (B57606) derivatives are often synthesized via methods like the Gould-Jacobs reaction, which involves the reaction of anilines with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization. While diethyl 2-aminofumarate possesses structural similarities to intermediates in such reactions, its specific application for the direct formation of pyranoquinolines and benzopyranones has not been detailed.

Construction of Pyridine (B92270) Frameworks

The utility of diethyl 2-aminofumarate in the direct construction of pyridine frameworks is not well-established. The Hantzsch pyridine synthesis, a classical method for preparing dihydropyridines and pyridines, involves the multicomponent reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849). wikipedia.orgalfa-chemistry.comchemtube3d.com Diethyl 2-aminofumarate does not fit the typical profile of a β-keto ester, and its role as a component in Hantzsch-type reactions or other common pyridine syntheses has not been reported.

Pathways to Morpholinone Derivatives

While direct synthesis of morpholinones from diethyl 2-aminofumarate is not explicitly detailed, an analogous reaction using dialkyl dicyanofumarates provides a strong basis for a potential synthetic pathway. The reaction of dicyanofumarates with β-amino alcohols proceeds under mild conditions to regioselectively yield morpholin-2-one (B1368128) derivatives. wikipedia.org

The proposed mechanism involves a three-step sequence:

Addition: The more nucleophilic amino group of the β-amino alcohol attacks one of the electron-deficient olefinic carbons of the fumarate.

Elimination: An initial adduct is formed, which then undergoes elimination. In the case of dicyanofumarate, this is the elimination of HCN. For diethyl 2-aminofumarate, a similar elimination could be envisioned.

Lactonization: The less nucleophilic hydroxyl group of the β-amino alcohol then reacts with the proximal ester group, leading to an intramolecular cyclization to form the six-membered morpholinone ring. wikipedia.org

This addition-elimination-lactonization pathway is highly regioselective, with the less nucleophilic OH group reacting selectively with the geminal ester group. wikipedia.org This suggests that diethyl 2-aminofumarate could serve as a viable substrate for a similar transformation to access functionalized morpholinone derivatives.

Table 2: Analogous Synthesis of Morpholin-2-one Derivatives

| Fumarate Reactant | Nucleophile | Proposed Mechanism | Product Class | Reference |

|---|---|---|---|---|

| Dialkyl Dicyanofumarate | β-Amino alcohols | Addition-Elimination-Lactonization | Morpholin-2-ones | wikipedia.org |

Reactivity with Aminobenzazoles and Analogues

As detailed in section 3.3.1, diethyl 2-aminofumarate is expected to react with aminobenzazoles and their analogues, such as 2-aminobenzothiazole, 2-aminobenzoxazole, and 2-aminobenzimidazole. This reactivity is driven by the nucleophilic character of the exocyclic amino group of the benzazole, which attacks the electrophilic double bond of the fumarate. This initial Michael-type addition is followed by an intramolecular cyclization and condensation, typically involving one of the ester groups and the endocyclic nitrogen of the benzazole, to yield the fused pyrimido[2,1-b]benzazole system. The reaction conditions and yields can be influenced by the specific substituents on the benzazole ring and the reaction solvent.

Functional Group Interconversions and Modifications

The functional groups of diethyl 2-aminofumarate—the primary amine and the two ethyl ester groups—are amenable to a variety of interconversions and modifications.

Ester Group Modifications: The diethyl ester groups can undergo standard transformations.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids. The hydrolysis may occur in a stepwise manner, potentially allowing for the isolation of the mono-acid mono-ester intermediate under carefully controlled conditions. However, complete hydrolysis under vigorous conditions would yield 2-aminofumaric acid. The stability of such a molecule may be limited due to decarboxylation tendencies. beilstein-journals.orgbeilstein-journals.orgnih.gov

Transesterification: In the presence of an alcohol and a suitable acid or base catalyst, the ethyl esters can be converted to other alkyl esters. masterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction is typically an equilibrium process driven by the use of a large excess of the new alcohol or by removal of ethanol.

Amidation: The ester groups can react with amines to form amides. This transformation usually requires heating or catalysis and can be used to introduce further diversity into the molecule's structure. nih.gov

Amino Group Modifications: The primary amino group can undergo reactions typical of enamines or primary amines.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylated derivatives.

Alkylation: The nitrogen atom could potentially be alkylated, although this may be complicated by the reduced nucleophilicity of the enamine nitrogen and the potential for reaction at other sites.

These transformations allow for the chemical structure of diethyl 2-aminofumarate to be tailored, enabling its use as a versatile intermediate for the synthesis of a wider range of target molecules.

Hydrolysis and Decarboxylation Pathways

The ester and enamine functionalities of diethyl 2-aminofumarate dictate its behavior under hydrolytic conditions. The transformation is not a simple hydrolysis of the ester groups but involves a sequence of reactions leading to smaller, fundamental molecules.

Under acidic hydrolysis, such as with hydrochloric acid, the compound undergoes a transformation characteristic of enamines. oup.com The process involves the cleavage of the molecule, ultimately yielding pyruvic acid, carbon dioxide, and the corresponding amine (in this case, ammonia from the primary amino group) and alcohol (ethanol from the ethyl esters). oup.com

The proposed pathway involves the initial hydrolysis of the enamine C=C double bond, which is conjugated with the two ester carbonyl groups. This is followed by the hydrolysis of the ester groups to form an unstable intermediate, likely oxalacetic acid (a β-keto acid). β-Keto acids are known to be thermally unstable and readily undergo decarboxylation, where the carboxyl group is lost as carbon dioxide. oup.comwikipedia.orgmasterorganicchemistry.com This spontaneous loss of CO2 from the intermediate drives the reaction forward, resulting in the formation of pyruvic acid. oup.com

Step 1: Hydrolysis: The two ester groups are hydrolyzed to carboxylic acids, and the enamine is hydrolyzed to a ketone.

Step 2: Decarboxylation: The resulting β-keto dicarboxylic acid intermediate spontaneously loses one carboxyl group as CO2. oup.commasterorganicchemistry.com

This reactivity pattern, where hydrolysis is coupled with complete decarboxylation, is also observed in related N-substituted aminofumarates. oup.com

| Reactant | Conditions | Major Products | Reference |

|---|---|---|---|

| Diethyl 2-Aminofumarate | Acidic (e.g., HCl) | Pyruvic Acid, Carbon Dioxide (CO2), Ammonia, Ethanol | oup.com |

Derivatization Strategies

The synthetic utility of diethyl 2-aminofumarate is most evident in its various derivatization reactions, where it serves as a precursor for the synthesis of more complex molecules, especially heterocycles. These strategies leverage the compound's unique combination of functional groups.

One key strategy involves its use in cycloaddition and condensation reactions to build heterocyclic rings. For instance, diethyl aminofumarate reacts with α,β-unsaturated aldehydes like 2-methyl-2-propenal in the presence of glacial acetic acid. googleapis.com This reaction proceeds at elevated temperatures (80-85°C) to yield pyridine-2,3-dicarboxylic acid derivatives. googleapis.com This transformation highlights the role of diethyl 2-aminofumarate as a four-carbon building block in the construction of six-membered rings.

Similarly, the dimethyl ester analogue, dimethyl 2-aminofumarate, demonstrates reactivity in forming fused heterocyclic systems. It reacts with 2-aminobenzazoles to produce 4-oxopyrimido[2,1-b]benzazoles, which are complex polycyclic structures. acs.org This type of reaction showcases the ability of the aminofumarate scaffold to act as a key intermediate in constructing medicinally relevant frameworks.

Furthermore, diethyl 2-aminofumarate can act as a nucleophile in reactions with electrophilic carbons. An example is its reaction with protected forms of shikimaldehyde, a chiral aldehyde. The initial reaction involves the amino group attacking the aldehyde, which is followed by an intramolecular cyclization where an intermediate alkoxide attacks one of the fumarate ester groups. dtic.mil This cascade results in the formation of a γ-lactone, demonstrating a sophisticated derivatization that builds both a new carbon-nitrogen bond and a new heterocyclic ring in a controlled manner. dtic.mil

| Reactant(s) | Key Conditions | Product Type | Reference |

|---|---|---|---|

| Diethyl aminofumarate, 2-Methyl-2-propenal | Glacial acetic acid, 80-85°C | Pyridine-2,3-dicarboxylic acid derivative | googleapis.com |

| Dimethyl 2-aminofumarate, 2-Aminobenzazoles | Not specified | 4-Oxopyrimido[2,1-b]benzazole | acs.org |

| Diethyl 2-aminofumarate, Protected shikimaldehyde | Anionic conditions | γ-Lactone | dtic.mil |

Role As a Building Block and Precursor in Complex Molecule Synthesis

Application in Heterocyclic Scaffold Construction

The electron-deficient nature of the double bond, coupled with the nucleophilic amino group, makes diethyl 2-aminofumarate an ideal substrate for cyclization reactions, leading to the formation of various heterocyclic systems.

One notable application is in the synthesis of polysubstituted pyrroles . While classic methods like the Paal-Knorr synthesis traditionally utilize 1,4-dicarbonyl compounds wikipedia.orgnih.govorganic-chemistry.orgnih.gov, the reactivity of diethyl 2-aminofumarate allows for alternative strategies. For instance, it can react with α-haloketones or their equivalents, where the amine group acts as a nucleophile to initiate the ring formation, ultimately leading to highly functionalized pyrrole (B145914) derivatives. The synthesis of polysubstituted pyrroles can also be achieved through the reaction of 1,3-dicarbonyl compounds with primary amines, a reaction class to which diethyl 2-aminofumarate belongs nih.govnih.gov.

Furthermore, diethyl 2-aminofumarate serves as a precursor for pyridazines , a class of six-membered heterocycles containing two adjacent nitrogen atoms. The reaction of diethyl 2-aminofumarate with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone structures through a cyclocondensation reaction. This approach offers a direct route to functionalized pyridazine (B1198779) rings, which are prevalent in many biologically active compounds organic-chemistry.orgnih.govthieme-connect.de.

The synthesis of pyrazines can also be envisioned using diethyl 2-aminofumarate. The reaction with 1,2-diamines provides a pathway to tetrahydropyrazin-2-amines and related structures, showcasing the versatility of this building block in accessing different nitrogen-containing heterocycles nih.govorganic-chemistry.org.

Precursor for Advanced Organic Intermediates

Beyond its direct use in constructing heterocyclic rings, diethyl 2-aminofumarate is a valuable precursor for the synthesis of other advanced organic intermediates, which in turn are used to build more complex molecules.

A significant application lies in its conversion to unnatural amino acids . The inherent amino and ester groups, along with the double bond, allow for various chemical modifications to introduce diverse side chains, leading to the synthesis of non-proteinogenic amino acids with unique properties nih.govnih.govrsc.org. These unnatural amino acids are crucial tools in peptide and protein engineering, enabling the development of novel therapeutics and probes for biological studies nih.govnih.gov. For example, the double bond can be stereoselectively reduced or functionalized to introduce chirality, a key feature of amino acids.

Contributions to Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Diethyl 2-aminofumarate, with its multiple reactive sites, is an excellent candidate for participation in such reactions.

While its direct involvement in classic named MCRs like the Biginelli or Ugi reactions is not extensively documented in readily available literature wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.netbeilstein-journals.orgnih.govresearchgate.netmdpi.com, its structural motifs suggest significant potential. For instance, the enamine-like character of diethyl 2-aminofumarate makes it a suitable component for reactions involving electrophilic species like aldehydes and isocyanides.

The presence of the Michael acceptor system (the electron-deficient double bond) allows for its participation in MCRs that proceed via Michael addition pathways. A hypothetical three-component reaction could involve an aldehyde, another nucleophile, and diethyl 2-aminofumarate, where the initial Michael addition of the nucleophile to the fumarate (B1241708) is followed by condensation with the aldehyde and the amino group to form a complex heterocyclic system. Such strategies are common in the synthesis of bioactive heterocycles researchgate.net.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reaction of primary and secondary amines with diethyl acetylenedicarboxylate (B1228247) is a well-established method for the synthesis of enamines. The generally accepted mechanism proceeds through a nucleophilic conjugate addition. The lone pair of the amine nitrogen attacks one of the sp-hybridized carbons of the alkyne, which is rendered electrophilic by the two electron-withdrawing ethyl ester groups. This initial attack leads to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final enamine product.

The reaction is typically carried out in a protic solvent, such as ethanol (B145695), which can facilitate the proton transfer step. The nature of the amine and the reaction conditions can influence the rate and outcome of the reaction.

A study exploring the addition of amines to diethyl acetylenedicarboxylate in ethanol confirmed the formation of the corresponding (Z)-enamine. fao.orgacs.org This suggests a trans-addition of the amine across the triple bond, where the nucleophilic attack and protonation occur from opposite faces of the alkyne.

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| Amine | Diethyl acetylenedicarboxylate | Ethanol | (Z)-enamine | fao.orgacs.org |

| Thiolate | Diethyl acetylenedicarboxylate | Chloroform | meso-dithioaddition product | fao.orgacs.org |

Computational Chemistry and Molecular Modeling

Computational studies have provided valuable insights into the stereochemical outcome and reactivity of the addition of nucleophiles to acetylenedicarboxylates. A computational study on simplified model systems was conducted to explain the observed stereochemistry in the addition of amines and thiolates to diethyl acetylenedicarboxylate. fao.orgacs.org

These theoretical calculations help to rationalize why the addition of amines often leads to the (Z)-enamine. The calculations can model the transition states of the possible reaction pathways and determine the lowest energy pathway, which corresponds to the major product formed. Factors such as the stability of the intermediates and the energy barriers for bond rotation are taken into account. The computational models have been instrumental in understanding why the resulting (Z)-enamine is significantly less reactive towards further addition reactions compared to the initial acetylenedicarboxylate. fao.orgacs.org

Stereochemical Considerations in Transformations

The addition of an amine to the symmetrical diethyl acetylenedicarboxylate might be expected to produce a mixture of (E) and (Z) isomers. However, experimental evidence, supported by computational studies, often shows a high degree of stereoselectivity, favoring the formation of the (Z)-enamine when the reaction is conducted with amines in ethanol. fao.orgacs.org The (Z)-stereochemistry was confirmed by X-ray crystal analysis in a study of the monoaddition product of thiolate addition, which was prepared and isolated at lower temperatures. fao.orgacs.org

The term "Diethyl 2-aminofumarate" implies the (E)-isomer, as fumaric acid is the trans-isomer of butenedioic acid. The formation of the (E)-isomer would require either a syn-addition of the amine or a post-reaction isomerization of the initially formed (Z)-isomer. The factors governing this stereochemical outcome are a subject of ongoing research and can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.

The high stereoselectivity observed in the formation of the (Z)-enamine from the addition of amines to diethyl acetylenedicarboxylate highlights the intricate interplay of electronic and steric factors that govern the reaction pathway. Further investigations are needed to fully elucidate the conditions that may favor the formation of the thermodynamically less stable (E)-isomer, Diethyl 2-aminofumarate.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of Diethyl 2-aminofumarate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Diethyl 2-aminofumarate, the spectrum is expected to show distinct signals for the amine (-NH₂), olefinic (=CH-), and two ethyl ester (-OCH₂CH₃) groups.

The protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The single olefinic proton is expected to appear as a singlet in the vinyl region of the spectrum. The two ethyl groups, being chemically equivalent, give rise to a quartet for the methylene (B1212753) (-OCH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, resulting from coupling with the methylene protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For Diethyl 2-aminofumarate, signals corresponding to the carbonyl carbons of the ester groups, the two olefinic carbons (C=C), the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups are anticipated. The presence of the electron-donating amino group directly attached to one of the olefinic carbons causes a significant shift in the resonance of the C=C carbons compared to its unsubstituted analogue, Diethyl fumarate (B1241708).

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |

| -NH₂ | ~4.5-5.5 (broad) | Singlet (br s) | 2H | C=O | ~165-170 |

| =CH- | ~5.0-5.5 | Singlet (s) | 1H | H₂N-C= | ~145-150 |

| -OCH₂CH₃ | ~4.1-4.3 | Quartet (q) | 4H | -CH= | ~95-105 |

| -OCH₂CH₃ | ~1.2-1.4 | Triplet (t) | 6H | -OCH₂CH₃ | ~60-62 |

| -OCH₂CH₃ | ~14-15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Diethyl 2-aminofumarate is characterized by absorption bands corresponding to its amine and ester functionalities, as well as the carbon-carbon double bond.

Key characteristic absorptions include strong, sharp stretching vibrations for the ester carbonyl (C=O) groups. The carbon-carbon double bond (C=C) stretch is also observable. The primary amine group gives rise to two distinct N-H stretching bands in the high-frequency region of the spectrum, which are typically of medium intensity. A broad N-H bending vibration is also expected. The C-O single bond stretches of the ester groups are found in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium (often two bands) |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| Ester (C=O) | Stretch | 1715-1735 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640-1660 | Medium to Weak |

| Amine (N-H) | Bend | 1580-1650 | Medium, Broad |

| Ester (C-O) | Stretch | 1150-1300 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Diethyl 2-aminofumarate (C₈H₁₃NO₄), the nominal molecular weight is 187.19 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 187. The fragmentation pattern is expected to be dominated by cleavages characteristic of esters, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a fragment at m/z = 142, or the loss of an ethanol (B145695) molecule (CH₃CH₂OH, 46 Da).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the synthesized molecule with high confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₄ |

| Calculated Exact Mass (HRMS) | 187.08446 |

| Nominal Mass (MS) | 187 |

| Predicted Key Fragment Ion (m/z) | 142 ([M - OCH₂CH₃]⁺) |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together to form a crystal lattice.

A crystallographic study of Diethyl 2-aminofumarate would confirm the trans configuration of the ester groups across the double bond and would detail the hydrogen bonding network involving the amine group and the ester carbonyl oxygens. As of the latest literature review, a single-crystal X-ray structure for Diethyl 2-aminofumarate has not been reported.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic methods are fundamental for the purification of Diethyl 2-aminofumarate from reaction mixtures and for assessing its purity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. A common stationary phase is silica (B1680970) gel. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate). The polarity of the solvent system is adjusted to achieve good separation, with the R_f (retention factor) value of the compound being a key parameter.

Column Chromatography: For the preparative isolation and purification of Diethyl 2-aminofumarate, flash column chromatography is commonly employed. rsc.orgbiotage.com Silica gel is the most frequently used stationary phase. Based on TLC analysis, a solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compound from the column. Due to the basic nature of the amine group, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) is often added to the eluent. biotage.com This neutralizes the acidic sites and results in improved peak shape and more efficient separation. biotage.com

Advanced Research Avenues and Future Perspectives

Asymmetric Catalytic Transformations

The development of stereoselective methods for the functionalization of diethyl 2-aminofumarate is a primary focus of current research. Achieving control over the chirality of its reaction products is essential for applications in pharmaceuticals and materials science. Both organocatalysis and metal-based catalysis offer promising pathways to this goal.

Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis, utilizing small, chiral organic molecules to induce enantioselectivity. nih.gov For a substrate like diethyl 2-aminofumarate, which possesses both nucleophilic (amino group) and electrophilic (alkene backbone) characteristics, several organocatalytic activation modes are particularly relevant.

One of the most promising strategies involves the aza-Michael reaction, where a nitrogen nucleophile adds to an electron-deficient alkene. nih.govrsc.org While diethyl 2-aminofumarate is itself an enamine, its fumarate (B1241708) backbone is susceptible to conjugate addition. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety (e.g., a tertiary amine), are adept at activating both the nucleophile and the electrophile simultaneously through hydrogen bonding. mdpi.comrsc.org For instance, a chiral thiourea catalyst could activate the Michael acceptor (an α,β-unsaturated compound) while the amine base activates a pro-nucleophile, facilitating a highly enantioselective addition to a molecule structurally similar to diethyl 2-aminofumarate.

Furthermore, cinchona alkaloids and their derivatives have proven effective in catalyzing asymmetric conjugate additions. nih.gov These catalysts can activate α,β-unsaturated systems towards nucleophilic attack, and their application to reactions involving diethyl 2-aminofumarate as either a substrate or a precursor is a fertile area for investigation. Proline and its derivatives, known for their role in iminium and enamine catalysis, could also be explored for novel transformations. nih.govyoutube.com

The table below summarizes potential organocatalytic systems applicable to the asymmetric functionalization of diethyl 2-aminofumarate based on established methodologies for similar substrates.

| Catalyst Type | Potential Reaction | Activation Mode | Expected Outcome |

| Chiral Thiourea | Conjugate Addition | Dual H-bonding | Enantioenriched β-amino acid derivatives |

| Cinchona Alkaloids | Michael Addition | General Base/H-bonding | Stereoselective C-C or C-N bond formation |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Brønsted Acid Catalysis | Enantioselective functionalization of heterocycles |

| Proline Derivatives | Mannich/Aldol-type | Iminium/Enamine Catalysis | Access to complex chiral amino alcohol derivatives |

Transition metal catalysis offers a complementary and powerful approach for the asymmetric synthesis of complex molecules from precursors like diethyl 2-aminofumarate. Chiral metal-ligand complexes can create a well-defined chiral environment, enabling high levels of stereocontrol. mdpi.com

Copper(II) complexes paired with chiral ligands, such as Box (bisoxazoline) or Pybox (pyridine-bisoxazoline), are well-known for catalyzing enantioselective Michael additions and Friedel-Crafts alkylations. The application of these systems to the reaction of diethyl 2-aminofumarate with various nucleophiles could provide efficient access to optically active glutamic acid analogs and other valuable β-substituted amino esters. For example, the conjugate addition of organometallic reagents (e.g., dialkylzinc) or malonates to the fumarate backbone could be rendered highly enantioselective. researchgate.netresearchgate.net

Similarly, chiral catalysts based on nickel, scandium, or lithium-lanthanide heterobimetallic complexes have shown high efficacy in asymmetric aza-Michael reactions, providing access to chiral amines and their derivatives. nih.gov The development of metal-catalyzed protocols for the direct aminooxygenation or dioxygenation of the double bond in diethyl 2-aminofumarate represents another exciting frontier, potentially yielding novel 2-formyl saturated heterocycles or unnatural proline derivatives under aerobic conditions. nih.gov

The following table outlines representative metal-based catalytic systems and their potential application in the stereoselective transformation of diethyl 2-aminofumarate.

| Metal/Ligand System | Potential Reaction | Key Advantage | Expected Product Class |

| Cu(II)-Box/Pybox | Michael Addition | High enantioselectivity, broad substrate scope | Chiral β-substituted amino esters |

| Ni(II)-diamine | Conjugate Addition | Activation of malonates and other soft nucleophiles | Optically active functionalized amino acids |

| Sc(III)-Lewis Acid | Aza-Michael Reaction | High efficiency for additions to enone systems | Enantioenriched nitrogen-containing compounds |

| Zn(II)/Amino Alcohols | Diethylzinc Addition | Mild conditions, high yields | Chiral ethyl-substituted amino acid derivatives |

Integration into Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. mdpi.com The synthesis and subsequent transformation of diethyl 2-aminofumarate are well-suited for adaptation to automated flow chemistry platforms. nih.gov

A continuous flow process could involve the use of sequential microreactors or packed-bed reactors for multistep syntheses. nih.gov For example, the initial synthesis of diethyl 2-aminofumarate could be performed in a first reactor, with the output stream flowing directly into a second reactor containing a heterogeneous chiral catalyst for an asymmetric transformation. The integration of in-line analytical techniques, such as IR or mass spectrometry, would allow for real-time monitoring and optimization of reaction conditions, minimizing waste and accelerating process development. nih.gov Automated systems can precisely control parameters like residence time, temperature, and reagent stoichiometry, which is crucial for achieving high selectivity and yield in sensitive catalytic reactions. rsc.org

Exploration of Novel Reactivity Patterns

Beyond its role in conjugate additions, the unique structure of diethyl 2-aminofumarate allows for the exploration of novel reactivity patterns, particularly in the synthesis of heterocyclic compounds. Research on closely related analogs like dimethyl 2-aminofumarate has shown that it can react with 2-aminobenzazoles and 2-aminobenzothiazole (B30445) to construct complex fused-ring systems such as 4-oxopyrimido[2,1-b]benzazoles. acs.orgscirp.org This reactivity highlights its potential as a C4 synthon in cycloaddition and annulation reactions.

Furthermore, studies on other fumarate derivatives, such as dicyanofumarates, have demonstrated their ability to react with dinucleophiles like β-amino alcohols in a cascade process involving addition, elimination, and subsequent lactonization to form morpholin-2-one (B1368128) derivatives. researchgate.net Exploring analogous transformations with diethyl 2-aminofumarate could unlock new pathways to diverse and medicinally relevant heterocyclic scaffolds. The interplay between the amino group and the two ester functionalities could be harnessed to design novel tandem reactions, leading to rapid increases in molecular complexity from a simple starting material.

Development of Structure-Reactivity Relationships

A systematic investigation into the structure-reactivity relationships (SRRs) of diethyl 2-aminofumarate and its derivatives is a critical future direction. Such studies would provide fundamental insights into how modifications of the molecular structure influence its chemical behavior, enabling the rational design of new reagents and catalysts.

Key areas of investigation would include:

Varying the Ester Groups: Replacing the ethyl groups with bulkier (e.g., tert-butyl) or more electron-withdrawing (e.g., 2,2,2-trifluoroethyl) substituents could significantly alter the electrophilicity of the double bond and the steric environment around the reaction centers. This would impact reaction rates and stereoselectivities in catalytic processes.

N-Substitution: Introducing substituents on the amino group would modulate its nucleophilicity and steric hindrance. This could be used to tune its reactivity in cyclization reactions or to direct the stereochemical outcome of catalytic transformations.

Backbone Modification: The synthesis of analogs with different substituents on the double bond would provide a deeper understanding of the electronic and steric factors governing its reactivity.

By correlating these structural modifications with quantitative measures of reactivity and selectivity (e.g., reaction kinetics, yields, and enantiomeric excess), predictive models could be developed. These models would accelerate the discovery of new reactions and the optimization of existing synthetic methods involving this versatile chemical building block.

Q & A

What are the established methodologies for synthesizing Diethyl 2-aminofumarate, and how can researchers optimize reaction yields?

Category: Basic

Answer:

Diethyl 2-aminofumarate synthesis typically involves esterification of 2-aminofumaric acid with ethanol under acidic catalysis. Key steps include:

- Reagent selection: Use anhydrous ethanol and a catalyst like sulfuric acid or p-toluenesulfonic acid to drive esterification .

- Reaction conditions: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Monitor pH to avoid side reactions (e.g., hydrolysis) .

- Purification: Employ vacuum distillation or column chromatography to isolate the product. Purity can be verified via HPLC or TLC .

Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst concentration) and identify yield-maximizing conditions .

Which spectroscopic and chromatographic techniques are most effective for characterizing Diethyl 2-aminofumarate?

Category: Basic

Answer:

- FTIR: Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹) .

- NMR: ¹H NMR confirms ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the fumarate backbone (δ 6.2–6.5 ppm for alkene protons) .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity and stability under varying mobile phases (e.g., acetonitrile/water) .

What safety protocols are critical when handling Diethyl 2-aminofumarate in laboratory settings?

Category: Basic

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks. Monitor airborne concentrations with real-time sensors .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard warnings (e.g., "Irritant") .

- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers address contradictory data in studies investigating Diethyl 2-aminofumarate’s biological activity?

Category: Advanced

Answer:

Contradictions often arise from variability in experimental design or analytical methods. Mitigation strategies include:

- Standardized protocols: Adopt consensus guidelines for cell culture conditions (e.g., pH, serum concentration) and assay endpoints (e.g., IC₅₀ calculations) .

- Reproducibility checks: Replicate experiments across independent labs using blinded sample analysis .

- Meta-analysis: Pool data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA, Bayesian inference) to resolve discrepancies .

What computational tools can predict Diethyl 2-aminofumarate’s reactivity or interaction with biological targets?

Category: Advanced

Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock/Vina): Simulate binding affinities with enzymes (e.g., kinases) to identify potential inhibitors .

- Machine learning (ML): Train models on PubChem or ChEMBL datasets to forecast toxicity or metabolic pathways .

Validation: Cross-check predictions with experimental data (e.g., kinetic assays) .

What ethical considerations apply to studies involving Diethyl 2-aminofumarate in preclinical models?

Category: Advanced

Answer:

- Animal welfare: Follow ARRIVE guidelines for humane endpoints and minimize sample sizes via power analysis .

- Data transparency: Share raw data in repositories like Zenodo to enable independent verification .

- Conflict of interest: Disclose funding sources and patent applications in publications to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.